S-[(4-Ethenylphenyl)methyl] ethanethioate
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Overview
Description
S-(4-vinylbenzyl) ethanethioate: is an organic compound with the chemical formula C11H12OS. It is also known as ethanethioic acid S-(4-ethenylphenyl)methyl ester. This compound is characterized by the presence of a vinyl group attached to a benzyl ring, which is further connected to an ethanethioate group. The unique structure of S-(4-vinylbenzyl) ethanethioate makes it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-vinylbenzyl) ethanethioate typically involves the reaction of vinylbenzyl chloride with ethanethiol in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is stirred at a low temperature, usually in an ice bath, to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of S-(4-vinylbenzyl) ethanethioate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: S-(4-vinylbenzyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
S-(4-vinylbenzyl) ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers with specific properties.
Biology: Employed in the synthesis of bioactive compounds and as a building block in drug discovery.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of S-(4-vinylbenzyl) ethanethioate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The vinyl group allows for polymerization and cross-linking reactions, while the thioester group can participate in nucleophilic substitution and reduction reactions. These properties make it a versatile compound in chemical synthesis and industrial applications .
Comparison with Similar Compounds
S-(4-ethynylphenyl) ethanethioate: Similar structure but with an ethynyl group instead of a vinyl group.
S-(4-((trimethylsilyl) ethynyl)phenyl) ethanethioate: Contains a trimethylsilyl-protected ethynyl group.
4,4’-(ethyne-1,2-diyl) dibenzenethiol: Features a dibenzene structure with an ethyne linkage
Uniqueness: S-(4-vinylbenzyl) ethanethioate is unique due to its combination of a vinyl group and a thioester group, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from polymer synthesis to pharmaceutical research.
Properties
CAS No. |
67030-86-8 |
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Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
S-[(4-ethenylphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C11H12OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 |
InChI Key |
WRDHFWUNTCUDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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